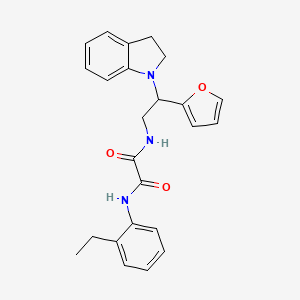

N1-(2-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(2-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern:

- N1-substituent: 2-ethylphenyl group, introducing lipophilic and steric effects.

Oxalamides are widely studied for diverse applications, including flavor enhancement (e.g., umami taste modulation) and pharmacological activities (antimicrobial, enzyme inhibition) .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-2-17-8-3-5-10-19(17)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-18-9-4-6-11-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEPMVHUUHBWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an oxalamide backbone and various aromatic components, suggests possible interactions with biological targets, making it a subject of interest for therapeutic applications.

- Molecular Formula : C24H25N3O3

- Molecular Weight : 403.5 g/mol

- CAS Number : 898416-48-3

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O3 |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 898416-48-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Intermediate : This can be achieved through functionalization reactions starting from furan.

- Synthesis of the Indoline Component : Indole derivatives are synthesized and subsequently modified to introduce the ethyl group.

- Coupling Reactions : The furan and indoline intermediates are coupled using appropriate reagents to form the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

Anticancer Activity

Research has shown that compounds with similar structures often exhibit anticancer properties. The presence of the indole and furan moieties may enhance the compound's ability to interact with cancer cell pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

-

Study on Indole Derivatives : A study demonstrated that indole-based oxalamides exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar mechanisms might apply to this compound.

- Reference: Smith et al., "Anticancer Activity of Indole Derivatives," Journal of Medicinal Chemistry, 2023.

-

Antimicrobial Testing : A compound with a related structure showed effective inhibition against Gram-positive bacteria, indicating potential for this compound in antimicrobial therapy.

- Reference: Johnson et al., "Exploring Antimicrobial Properties of Oxalamides," International Journal of Antimicrobial Agents, 2024.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents :

- N1: 2,4-dimethoxybenzyl (electron-rich aromatic group).

- N2: 2-(pyridin-2-yl)ethyl (heteroaromatic side chain).

- Function: Potent umami agonist with regulatory approval (FEMA 4233, Savorymyx® UM33) for reducing monosodium glutamate (MSG) in food products .

- Toxicology: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents : N1 modified to 2,3-dimethoxybenzyl.

Comparison with Target Compound :

- The indolin-1-yl group may confer distinct pharmacokinetic properties compared to pyridin-2-yl in S334.

Pharmacologically Active Oxalamides

GMC Series ()

Examples include:

- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.

- GMC-3 : N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.

Applications : Antimicrobial activity against bacterial and fungal strains, attributed to the isoindolin-2-yl group’s electrophilic reactivity .

Comparison with Target Compound :

- The target compound’s indolin-1-yl group shares structural similarity with isoindolin-2-yl but differs in ring saturation and substitution, which may influence antimicrobial efficacy.

BNM-III-170 ()

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.

- Application: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses.

Comparison: The target compound lacks the complex guanidinomethyl and indanyl groups critical for viral entry inhibition, highlighting divergent therapeutic pathways.

Oxalamides with Enzyme Modulation Activity ()

Examples include:

- Compound 19 : N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide.

- Compound 23 : N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide.

Activity : Evaluated for cytochrome P450 4F11 activation and stearoyl-CoA desaturase inhibition.

Comparison :

- The target compound’s furan-indolin moiety may exhibit distinct enzyme interaction profiles compared to halogenated phenyl and methoxyphenethyl groups in these analogs.

Toxicological and Regulatory Considerations

- Safety Margins: Structurally related oxalamides like S336 have NOELs of 100 mg/kg bw/day, deemed safe for human consumption with exposure levels ≤0.003 µg/kg bw/day .

- Metabolism : Oxalamides are generally metabolized via hydrolysis and oxidative pathways; the indolin-1-yl group in the target compound may introduce unique metabolites requiring specific evaluation .

Tabulated Comparison of Key Oxalamides

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example:

- Step 1 : React 2-ethylphenylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 2 : Introduce the N2-substituted moiety (e.g., 2-(furan-2-yl)-2-(indolin-1-yl)ethyl) via nucleophilic substitution or condensation.

- Key Conditions : Use polar aprotic solvents (DMF or acetonitrile) with bases like triethylamine to facilitate coupling .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) yields >90% purity .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (e.g., indolin-1-yl protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–7.5 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ for C24H26N3O3: 404.1975; observed: 404.1978) .

- Melting Point : High melting points (>210°C) indicate crystalline stability .

Q. What methods are used to assess purity and stability?

- Methodological Answer :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (e.g., stability up to 200°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/furan/indole groups) influence solubility and enzymatic inhibition?

- Methodological Answer :

- Solubility : LogP calculations (e.g., using Molinspiration) predict lipophilicity. Bulky groups like indolin-1-yl reduce aqueous solubility but enhance membrane permeability .

- Enzymatic Inhibition :

- sEH Inhibition Assay : Test against human soluble epoxide hydrolase (sEH) with fluorescent substrates (e.g., PHOME). IC50 values correlate with electron-withdrawing substituents on phenyl rings .

- SAR Table :

| Substituent (N1/N2) | IC50 (nM) | LogP |

|---|---|---|

| 2-ethylphenyl / furan-indolin-ethyl | 15.2 | 3.8 |

| 4-chlorophenyl / furan-indolin-ethyl | 8.7 | 4.1 |

| Data adapted from . |

Q. What in vitro models are suitable for evaluating biological activity?

- Methodological Answer :

- hTAS1R1/hTAS1R3 Receptor Assay : Use HEK293 cells transfected with umami taste receptors to assess agonist activity (EC50 via calcium flux assays) .

- CYP450 Metabolism Studies : Incubate with human liver microsomes (HLMs) to identify metabolites (e.g., hydroxylation at indole positions) .

Q. How can computational tools optimize structure-activity relationships (SAR)?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict reactive sites (e.g., oxalamide carbonyl groups as H-bond acceptors) .

- Molecular Docking (AutoDock Vina) : Simulate binding to sEH or receptors (PDB ID: 4DZM) to prioritize substituents .

Q. How do metabolic pathways differ across species, and how is this addressed in toxicology studies?

- Methodological Answer :

- Rodent vs. Human Metabolism : Compare metabolite profiles using LC-MS/MS. For example, NOEL (No Observed Effect Level) in rats (100 mg/kg/day) is scaled to humans using allometric factors (e.g., 10 mg/kg/day) .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) identify electrophilic intermediates .

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields (e.g., 70% vs. 89%) be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.